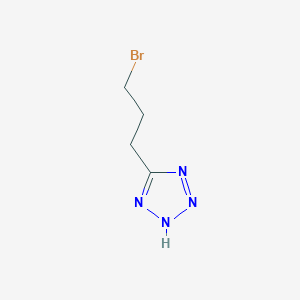

5-(3-bromopropyl)-1H-1,2,3,4-tetrazole

Description

Properties

IUPAC Name |

5-(3-bromopropyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPVRXXOYPODNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNN=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868600-66-2 | |

| Record name | 5-(3-bromopropyl)-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Alkylation of Tetrazole with 1,3-Dibromopropane

One of the most straightforward and commonly employed methods to prepare 5-(3-bromopropyl)-1H-1,2,3,4-tetrazole involves the alkylation of tetrazole or tetrazole derivatives with 1,3-dibromopropane.

- Tetrazole or a substituted tetrazole thiol is reacted with 1,3-dibromopropane in an aprotic solvent such as tetrahydrofuran (THF).

- The reaction is typically carried out at room temperature (25–30 °C) with stirring for several hours (e.g., 3 hours).

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is concentrated and purified by column chromatography to isolate the desired 5-(3-bromopropyl) derivative.

- Dhayanithi et al. reported the synthesis of 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole by reacting 1-benzyl-1H-tetrazole-5-thiol with 1,3-dibromopropane in THF at 25–30 °C for 3 hours, yielding the product in 52% isolated yield after purification.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Alkylation | 1-benzyl-1H-tetrazole-5-thiol + 1,3-dibromopropane in THF, 25–30 °C, 3 h | 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole, 52% yield |

This method is advantageous due to its simplicity and mild reaction conditions. However, yields can vary depending on the tetrazole derivative and reaction parameters.

Palladium-Catalyzed Alkylation and Subsequent Functionalization

A modular approach involving palladium-catalyzed cross-coupling reactions has been developed for the synthesis of 5-substituted tetrazoles, including bromopropyl derivatives.

- Starting from 1H-tetrazole, alkylation and bromination afford 5-bromotetrazole intermediates.

- These intermediates undergo palladium-catalyzed Suzuki coupling with aryl or vinyl boronic acids.

- A tandem Suzuki-hydrogenolysis protocol allows for further functionalization at the 5-position.

- The process is scalable and avoids hazardous reagents like hydrazoic acid.

Specifics Related to 5-(3-Bromopropyl)-1H-tetrazole:

- The 5-bromotetrazole intermediate can be prepared by alkylation of 1H-tetrazole with 3-bromopropyl halides.

- The palladium-catalyzed reaction uses XPhos Pd G3 catalyst, cesium carbonate base, and a toluene-water solvent system at 100 °C.

- Hydrogenolysis is conducted under mild hydrogen atmosphere at 40 °C.

- The products are isolated after acidification and extraction, often requiring only one chromatographic purification step.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Alkylation & Bromination | 1H-tetrazole + 3-bromopropyl halide | 5-(3-bromopropyl)-1H-tetrazole intermediate |

| Suzuki Coupling | Aryl/vinyl boronic acid, XPhos Pd G3, Cs2CO3, toluene/water, 100 °C, 4 h | Functionalized 5-substituted tetrazoles |

| Hydrogenolysis | Pd/C catalyst, H2 atmosphere, 40 °C, 18 h | Deprotected or further functionalized tetrazoles |

This method is robust and allows the synthesis of diverse 5-substituted tetrazoles, including 5-(3-bromopropyl)-1H-tetrazole, with good yields and scalability.

Comparative Summary of Preparation Methods

| Method | Reaction Type | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Alkylation with 1,3-Dibromopropane | Nucleophilic substitution | Tetrazole derivative, 1,3-dibromopropane | THF, RT, 3 h | ~50–60 | Simple, mild conditions | Moderate yields, purification needed |

| Microwave-Assisted Cycloaddition | [3+2] Cycloaddition | 3-bromopropionitrile, NaN3, catalyst | MW, 100–130 °C, 10–120 min | 63–99 | Fast, high yields, eco-friendly | Requires microwave apparatus |

| Pd-Catalyzed Cross-Coupling & Hydrogenolysis | Palladium-catalyzed coupling | 5-bromotetrazole, boronic acids, Pd catalyst | 100 °C (coupling), 40 °C (H2), hours | >50 | Modular, scalable, diverse products | Multi-step, requires Pd catalyst |

Research Findings and Notes

- Microwave-assisted synthesis notably reduces reaction times and improves yields compared to conventional heating, making it favorable for industrial applications.

- The use of heterogeneous catalysts such as Pd/Co nanoparticles enhances catalyst recovery and recyclability, aligning with green chemistry principles.

- Direct alkylation methods are straightforward but may require careful purification to remove unreacted starting materials and side products.

- Palladium-catalyzed methods provide versatility for further functionalization, enabling the synthesis of libraries of tetrazole derivatives for pharmaceutical screening.

- Safety considerations are critical, especially when handling azides and brominated reagents; thus, protocols avoiding hazardous reagents like hydrazoic acid are preferred.

Chemical Reactions Analysis

Types of Chemical Reactions

5-(3-bromopropyl)-1H-1,2,3,4-tetrazole can undergo several types of chemical reactions:

-

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to oxidized tetrazole derivatives.

-

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols, forming new derivatives.

-

Cycloaddition: Tetrazoles are known to participate in [3+2] cycloaddition reactions, often involving nitriles and azides.

Specific Reactions and Conditions

-

Oxidation Reactions

-

Reagents: Hydrogen peroxide (

), potassium permanganate (

) -

Conditions: Acidic or basic conditions

-

Products: Oxidized tetrazole derivatives

-

-

Reduction Reactions

-

Reagents: Sodium borohydride (

), lithium aluminum hydride (

) -

Conditions: Anhydrous conditions

-

Products: Reduced tetrazole derivatives

-

-

Substitution Reactions

-

Reagents: Amines, thiols

-

Conditions: Polar solvents such as dimethylformamide (DMF) or acetonitrile

-

Products: Substituted tetrazole derivatives with various functional groups

-

Examples of Tetrazole Derivative Reactions

-

Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles

-

Reactants: Amines, triethylorthoformate, trimethylsilylazide

-

Conditions: Solvent-free conditions, moderate temperature (70°C)

-

\text{Amine} + \text{Triethylorthoformate} + \text{Trimethylsilylazide} \xrightarrow{FeCl_3} \text{1-Substituted-1H-1,2,3,4-Tetrazole} $$

-

Acylation of Tetrazoles

Comparison with Similar Compounds

| Compound | Substituent Group | Chemical Properties |

|---|---|---|

| 1H-Tetrazole | H | Lacks the bromopropyl group, making it less reactive in substitution reactions |

| 5-Phenyl-1H-Tetrazole | Phenyl | Contains a phenyl group instead of a bromopropyl group, leading to different chemical properties and applications |

| 5-Methyl-1H-Tetrazole | Methyl | Contains a methyl group, affecting its reactivity and stability compared to this compound |

| This compound | Bromopropyl | Unique due to the presence of the bromopropyl group, which enhances its reactivity in substitution reactions |

Scientific Research Applications

Synthesis of 5-(3-bromopropyl)-1H-1,2,3,4-tetrazole

The synthesis of this compound typically involves the reaction of sodium azide with suitable nitrile precursors under controlled conditions. Various methods have been reported for the preparation of tetrazoles, including microwave-assisted synthesis and multicomponent reactions that enhance yield and reduce reaction time. For example, one study utilized a [3+2] cycloaddition reaction between nitriles and sodium azide to yield tetrazoles in high yields (80–100%) within minutes under microwave irradiation conditions .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activities. In a study evaluating various synthesized tetrazole derivatives, compounds showed moderate to good activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Aspergillus flavus . Table 1 summarizes the antibacterial and antifungal activities of selected tetrazole derivatives:

| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |

|---|---|---|

| 5-(3-bromopropyl)-1H-tetrazole | Moderate (12 mm) | Low (8 mm) |

| 5-(phenyl)-1H-tetrazole | High (20 mm) | Moderate (15 mm) |

| 5-(4-methoxyphenyl)-1H-tetrazole | Very High (25 mm) | High (20 mm) |

Anticancer Potential

Additionally, some studies have indicated that certain tetrazole derivatives possess anticancer properties. For instance, derivatives were evaluated for their ability to inhibit the growth of human cancer cell lines with promising results. The IC50 values for some compounds ranged from low nanomolar concentrations (5–100 nM), indicating significant potency in inhibiting tumor cell proliferation .

Coordination Chemistry Applications

Tetrazoles are also explored as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. The nitrogen-rich structure allows for effective coordination with transition metals. Recent studies have synthesized new ditopic and tripodal tetrazole-based ligands that show potential in forming metal-organic frameworks (MOFs) and other coordination complexes . These complexes can be utilized in catalysis and material science.

Case Study 1: Antimicrobial Screening

A systematic evaluation of a series of 5-thio-substituted tetrazoles including this compound was conducted where the compounds were tested against various microbial strains. The results indicated that modifications at the bromopropyl position significantly influenced the antimicrobial efficacy.

Case Study 2: Coordination Complexes

In another study focusing on coordination chemistry, researchers synthesized a series of tetrazole-based ligands that successfully coordinated with palladium and platinum salts. These complexes exhibited catalytic activity in cross-coupling reactions, showcasing the utility of tetrazoles in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 5-(3-bromopropyl)-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its ability to form stable coordination complexes with metals allows it to modulate metal-dependent biological pathways.

Comparison with Similar Compounds

Key Observations:

Aryl substituents (e.g., 3-chlorophenyl, 4-fluoro-3-nitrophenyl) introduce aromatic π-systems, enabling interactions in drug-receptor binding or materials science .

Physical Properties :

- Alkyl-substituted tetrazoles (e.g., bromopropyl, chloroethyl) are typically liquids or low-melting solids due to reduced crystallinity. Aryl derivatives (e.g., 3-chlorophenyl) exhibit higher melting points (e.g., 113–114°C) due to stronger intermolecular forces .

Applications :

Biological Activity

5-(3-bromopropyl)-1H-1,2,3,4-tetrazole is a nitrogen-rich heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Synthesis

This compound is characterized by a tetrazole ring substituted with a bromopropyl group. The synthesis typically involves the reaction of sodium azide with appropriate nitrile derivatives under optimized conditions. The introduction of the bromopropyl group enhances the compound's lipophilicity and may influence its biological interactions.

Antimicrobial Properties

Research has demonstrated that tetrazole derivatives possess significant antimicrobial activity. For instance, studies have shown that various substituted tetrazoles exhibit activity against a range of bacterial strains. The disc diffusion method has been employed to assess the zones of inhibition for these compounds.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| This compound | Pseudomonas aeruginosa | 10 |

The above table indicates that this compound shows moderate antimicrobial activity against common pathogens.

Anticancer Activity

The anticancer potential of tetrazole derivatives has been extensively studied. Notably, compounds with similar structures have been reported to inhibit the proliferation of various cancer cell lines. For example:

- Case Study : A study evaluated the cytotoxic effects of several tetrazole derivatives on L1210 leukemia cells and SK-BR-3 breast cancer cells. The results indicated that certain derivatives significantly reduced cell viability and DNA synthesis.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | L1210 | 15 |

| This compound | SK-BR-3 | 20 |

The IC50 values suggest that this compound can effectively inhibit tumor growth at relatively low concentrations.

Anti-inflammatory Effects

Tetrazoles have also been explored for their anti-inflammatory properties. Compounds in this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The tetrazole ring can act as a hydrogen bond acceptor due to its nitrogen atoms, potentially enhancing binding to target receptors.

- Metabolic Stability : Tetrazoles are resistant to metabolic degradation compared to carboxylic acids, which may prolong their action in biological systems.

Q & A

Q. How can researchers optimize the synthesis of 5-(3-bromopropyl)-1H-1,2,3,4-tetrazole to maximize yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. For example:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like alkylation of unintended sites .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency due to their ability to stabilize transition states .

- Reaction time : Kinetic studies via TLC or HPLC can identify the optimal duration to avoid decomposition .

Experimental Design : Use a factorial design (e.g., 2³ factorial matrix) to test interactions between variables like temperature, solvent, and catalyst loading .

Q. What analytical techniques are most reliable for confirming the structural integrity of 5-(3-bromopropyl)-1H-tetrazole derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns and bromopropyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 isotope ratio) .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray resolves bond angles and stereoelectronic effects .

Data Validation : Cross-validate results with computational simulations (e.g., DFT calculations for NMR chemical shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 5-(3-bromopropyl)-tetrazole derivatives across studies?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare datasets using standardized metrics (e.g., IC₅₀ values, assay conditions) and adjust for variables like solvent effects or cell-line specificity .

- Controlled Replication : Reproduce conflicting experiments under identical conditions (e.g., pH, temperature, and reagent purity) to isolate confounding factors .

- Structure-Activity Relationship (SAR) Modeling : Use cheminformatics tools (e.g., Schrödinger’s Maestro) to correlate substituent effects with bioactivity outliers .

Q. What strategies enable the design of 5-(3-bromopropyl)-tetrazole-based probes for studying enzyme inhibition mechanisms?

Methodological Answer:

- Molecular Docking : Pre-screen derivatives against target enzyme structures (e.g., PDB files) to predict binding affinities and guide synthetic prioritization .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in enzymatic reactions .

Q. How can computational methods predict the reactivity of 5-(3-bromopropyl)-tetrazole in novel reaction environments?

Methodological Answer:

- Reaction Pathway Simulation : Employ density functional theory (DFT) to model transition states and activation energies for bromine displacement reactions .

- Solvent Effect Modeling : Use COSMO-RS to predict solvation effects on reaction kinetics in non-traditional solvents (e.g., ionic liquids) .

- Machine Learning (ML) : Train models on existing reaction datasets to forecast yields and side products under untested conditions (e.g., high-pressure systems) .

Q. What experimental designs are effective for studying the hydrolytic stability of 5-(3-bromopropyl)-tetrazole in aqueous media?

Methodological Answer:

- Accelerated Stability Testing : Use Arrhenius plots to extrapolate degradation rates at elevated temperatures (40–60°C) .

- pH-Rate Profiling : Conduct kinetic studies across pH 3–10 to identify acid/base-catalyzed hydrolysis pathways .

- Microscopic Reverse Analysis : Track intermediates via stopped-flow UV-Vis spectroscopy to elucidate degradation mechanisms .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in spectroscopic data for 5-(3-bromopropyl)-tetrazole analogs?

Methodological Answer:

Q. What advanced techniques enable the study of non-covalent interactions between 5-(3-bromopropyl)-tetrazole and biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.